10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one
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Overview
Description
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities . These compounds are characterized by a β-alanine starter unit in their polyketide skeletons . Fluvirucins are produced by rare actinomycetes such as the genera Actinomadura, Nonomuraea, and Nocardiopsis .
Preparation Methods
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is typically produced through fermentation processes involving actinomycetes. The production involves growing the actinomycete strains in a suitable medium, followed by extraction and purification of the compound . The fermentation broth is subjected to solvent extraction and chromatography to isolate fluvirucin B3 as colorless crystals . The biosynthetic pathway involves the incorporation of β-amino acids into the polyketide skeleton, catalyzed by specific enzymes such as adenylation enzymes and acyl carrier proteins .
Chemical Reactions Analysis
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-alanine moiety in the polyketide skeleton is a key site for these reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include modified macrolactams with altered biological activities .
Scientific Research Applications
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one has a wide range of scientific research applications. In chemistry, it is studied for its unique macrolactam structure and its potential for synthetic modifications . In biology, fluvirucin B3 is investigated for its antifungal and antiviral properties, making it a candidate for developing new therapeutic agents . In medicine, it is explored for its potential to treat infections caused by fungi and viruses . Industrially, fluvirucin B3 is used in the development of biocontrol agents for agricultural applications .
Mechanism of Action
The mechanism of action of fluvirucin B3 involves the inhibition of fungal and viral growth by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for the survival and replication of these pathogens . For example, fluvirucin B3 inhibits the activity of chitinase and β-1,3-glucanase, enzymes crucial for fungal cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately the death of the fungal cells .
Comparison with Similar Compounds
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is part of a larger family of fluvirucins, including fluvirucins B1, B2, B4, and B5 . These compounds share a similar macrolactam structure but differ in their side chains and functional groups . This compound is unique due to its specific β-alanine starter unit and its potent antifungal and antiviral activities . Other similar compounds include vicenistatin and rifamycin, which also belong to the macrolactam family and exhibit similar biological activities .
Properties
CAS No. |
137120-29-7 |
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Molecular Formula |
C25H48N2O5 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
InChI Key |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
Isomeric SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Canonical SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origin of Product |
United States |
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